Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase, primarily used in cancer therapy, particularly for the treatment of ovarian cancer. The compound is classified as a poly(ADP-ribose) polymerase inhibitor and is recognized for its ability to interfere with DNA repair mechanisms in cancer cells, leading to increased cell death. Niraparib is often administered in the form of its tosylate salt, which enhances its solubility and bioavailability.
Niraparib was developed by TESARO, Inc., and has been extensively studied for its efficacy against tumors with defective DNA repair mechanisms. Its chemical classification falls under the category of small molecule inhibitors, specifically targeting the enzyme poly(ADP-ribose) polymerase. The compound's CAS number is 1038915-60-4, and its molecular formula is C19H20N4O, with a molecular weight of 320.39 g/mol .
The synthesis of Niraparib typically involves several key steps that can vary based on the specific method employed. One notable approach includes the conversion of Niraparib tosylate to the freebase form using sodium hydroxide in 2-methyltetrahydrofuran. The reaction conditions include stirring at room temperature for approximately 30 minutes, followed by extraction and purification steps that yield Niraparib with high purity (approximately 99.9%) and a yield of about 75.9% .
Other synthetic routes have been explored, including biocatalytic transamination processes that utilize transaminase enzymes to produce asymmetric intermediates of Niraparib, highlighting the versatility in its synthetic methodologies .
Niraparib's molecular structure features a piperidinylphenylindazolylcarboxamide framework. The compound's structural data includes:
The structural integrity and purity can be confirmed through techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Niraparib undergoes various chemical reactions during its synthesis, including:
These reactions are crucial for achieving high yields and purity necessary for pharmaceutical applications.
Niraparib exerts its therapeutic effects by inhibiting poly(ADP-ribose) polymerase enzymes, which play a significant role in DNA repair processes. By blocking these enzymes, Niraparib prevents cancer cells from repairing their damaged DNA, leading to cell death, particularly in cells deficient in homologous recombination repair mechanisms (e.g., BRCA1 or BRCA2 mutations). This mechanism has been validated through various preclinical models and clinical trials demonstrating increased efficacy in treating specific cancer types .
Niraparib exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and optimizing formulations for clinical use.
Niraparib is primarily utilized in oncology as a treatment option for patients with ovarian cancer, particularly those with mutations in DNA repair genes such as BRCA1/2. Its applications extend beyond ovarian cancer to other malignancies where poly(ADP-ribose) polymerase inhibition may enhance therapeutic outcomes when combined with other treatments or therapies targeting similar pathways . Additionally, ongoing research continues to explore its potential in combination therapies for various cancers, enhancing its relevance in modern oncological practices.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3